molecular formula C17H19F2N3O3 B1199960 Lomefloxacin CAS No. 98079-51-7

Lomefloxacin

Cat. No. B1199960
CAS RN: 98079-51-7
M. Wt: 351.35 g/mol
InChI Key: ZEKZLJVOYLTDKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Lomefloxacin synthesis involves a greener approach utilizing ionic liquid in a one-pot procedure, which includes condensation, cyclization, ethylation, and condensation with 2-methyl piperazine. This method simplifies synthesis procedures, shortens synthesis time, and eliminates the usage of volatile organic solvents, yielding Lomefloxacin hydrochloride with an overall yield of 58.4% (Cheng et al., 2009). Additionally, specific derivatives of Lomefloxacin have been synthesized to improve solubility, dissolution rates, and to study their topoisomerase II inhibitory activity and cytotoxicity against human cancer cell lines (You Zhou et al., 2013).

Molecular Structure Analysis

Lomefloxacin's molecular structure analysis reveals its ligational behavior with various metal ions, indicating it behaves as a neutral bidentate ligand through OO coordination sites. This interaction with metal ions, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Th(IV), and UO2(VI), suggests a complex formation that influences its physical and chemical properties and potential pharmaceutical applications (Abd El‐Halim et al., 2011).

Chemical Reactions and Properties

Lomefloxacin participates in a variety of chemical reactions, including its interaction with DNA and human serum albumin, suggesting its binding affinity and the potential for causing a strong static fluorescence quenching in binary and ternary systems. Such interactions highlight the drug's potential for DNA damage under certain conditions, such as exposure to UV-A radiation, which is critical for understanding its photostability and phototoxic effects (Marouzi et al., 2017).

Physical Properties Analysis

The crystal forms of Lomefloxacin, prepared from solvents of varying polarity, indicate the existence of polymorphic forms with differing solubility and dissolution rates compared to the commercial drug. This suggests that crystallization techniques can improve the drug's solubility and dissolution studies, important for its formulation and therapeutic efficacy (Ganesan et al., 2013).

Chemical Properties Analysis

The chemical properties of Lomefloxacin, including its bactericidal activity and mechanism of action, are closely linked to its molecular structure and synthesis processes. It displays a biphasic response in its bactericidal activities, suggesting complex interactions with bacterial cells and DNA synthesis inhibition across various bacterial species, emphasizing its broad-spectrum antibiotic capabilities (Lewin et al., 1989).

Scientific Research Applications

  • Ophthalmic Applications : Lomefloxacin has shown effectiveness in treating pseudomonal endophthalmitis, a severe eye infection, when applied topically (Hatano et al., 1993).

  • Genomic Stability : A study explored the anti-mutagenic effects of naringin against lomefloxacin-induced genomic instability, suggesting its potential genotoxic risks (Attia, 2008).

  • Effects on Pigmented Tissues : Research indicates that lomefloxacin can affect melanin, impacting cell viability and melanization in human epidermal melanocytes (Beberok et al., 2013).

  • Comprehensive Profile : Lomefloxacin's nomenclature, physical characteristics, and methods of analysis were detailed in a comprehensive profile, providing a broad overview of its properties (Al-Wabli, 2017).

  • Pharmacokinetics Study : A study developed a method for determining lomefloxacin in rabbit aqueous humor, contributing to understanding its pharmacokinetics (Song et al., 2016).

  • Antibacterial Activity : Lomefloxacin's activity against various bacteria, including Pseudomonas aeruginosa, was compared to other quinolones, demonstrating its effectiveness against certain pathogens (Chin et al., 1988).

  • Environmental Impact and Toxicity : Studies have also explored the degradation of lomefloxacin in environmental contexts and its acute toxicity, important for assessing its ecological risks (Oliveira et al., 2017; Oliveira et al., 2015).

  • Immunomodulatory Effects : Research evaluated the immunomodulatory effects of lomefloxacin in mice, providing insights into its potential impact on the immune system (Majeed et al., 2021).

  • Detection in Food Products : Lomefloxacin and pefloxacin residues were detected in the organ tissues and eggs of laying hens, emphasizing the importance of monitoring its presence in food products (Sha et al., 2018).

  • Clinical Efficacy : A study on the clinical efficacy of lomefloxacin in treating various infections highlighted its effectiveness and safety profile, comparing it to other antibacterial drugs (Wadworth & Goa, 2020).

Safety And Hazards

Lomefloxacin may make the skin more sensitive to sunlight, and a severe sunburn may result . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It’s not approved for use by children younger than 12 years of age as it may interfere with bone development .

Future Directions

While Lomefloxacin is effective in treating various bacterial infections, its persistent presence in water and wastewater systems poses a risk to aquatic life and human health . Therefore, future research could focus on developing more efficient methods for the degradation and removal of Lomefloxacin from the environment .

properties

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKZLJVOYLTDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98079-52-8 (hydrochloride)
Record name Lomefloxacin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID4040680
Record name Lomefloxacin
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Molecular Weight

351.35 g/mol
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Physical Description

Solid
Record name Lomefloxacin
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Solubility

1.06e-01 g/L
Record name Lomefloxacin
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Mechanism of Action

Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited.
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Product Name

Lomefloxacin

CAS RN

98079-51-7
Record name Lomefloxacin
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Record name 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid
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Record name Lomefloxacin
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Melting Point

239-240.5 °C, 239 - 240.5 °C
Record name Lomefloxacin
Source DrugBank
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Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 1.50 g of ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, 1.50 g of 2-methylpiperazine and 5 ml of pyridine was heated for 3 hours under reflux. The solvent of the reaction mixture was evaporated and the residue was dissolved in chloroform. The solution was washed with water, dried and evaporated. The residue was recrystallized from a mixture of benzene and isopropyl ether to give 1.00 g of the title compound as colorless needles, M.p. 126.5°-127.5° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.00 g of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 1.10 g of 2-methylpiperazine and 10 ml of pyridine was heated for 15 minutes under reflux. The reaction mixture was evaporated and methanol was added to the residue. The precipitate was filtered and recrystallized from ethanol to give 0.36 g of the title compound as colorless needles, M.p. 239°-240.5° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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Quantity
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,500
Citations
AN Wadworth, KL Goa - Drugs, 1991 - Springer
… to lomefloxacin and other quinolones than the majority of Gram-negative organisms. The activity of lomefloxacin … were susceptible to lomefloxacin. Ureaplasma urealyticum and both …
Number of citations: 115 link.springer.com
LJ Piddock, MC Hall, R Wise - Antimicrobial agents and …, 1990 - Am Soc Microbiol
… and lomefloxacin was observed (12). The pH has been shown to affect the MIC of lomefloxacin … We compared the activity of lomefloxacin with those of established quinolones in several …
Number of citations: 50 journals.asm.org
DA Leigh, S Tait, B Walsh - Journal of antimicrobial …, 1991 - academic.oup.com
… Comparative MICs showed that lomefloxacin was more active … Solutions of lomefloxacin showed instability in bright sunlight … Lomefloxacin showed a wide range of activity against Gram-…
Number of citations: 30 academic.oup.com
KE Aldridge, A Henderberg, K Gebbia… - … and infectious disease, 1989 - Elsevier
… In the present study we found lomefloxacin to be a very potent antimicrobial against a variety of groups of clinical bacteria frequently isolated from infections. Lomefloxacin possesses …
Number of citations: 13 www.sciencedirect.com
R Wise, JM Andrews, JP Ashby… - Antimicrobial agents and …, 1988 - Am Soc Microbiol
… The MICs of lomefloxacin against 90% of the members of the … Lomefloxacin was comparable in activity to fleroxacin and … The protein binding of lomefloxacin was 15.4%, and serum had …
Number of citations: 132 journals.asm.org
YD Sanzgiri, SR Knaub, CM Riley - Analytical Profiles of Drug Substances …, 1994 - Elsevier
Publisher Summary This chapter provides the description, synthesis, physical properties, pharmacokinetics, and methods of analysis of lomefloxacin. It is the member of the …
Number of citations: 8 www.sciencedirect.com
KH Mayer, JA Ellal - The American journal of medicine, 1992 - Elsevier
… cosides were susceptible to lomefloxacin. No significant lomefloxacin resistance was identi… The frequency with which spontaneous single-step resistance to lomefloxacin develops in …
Number of citations: 19 www.sciencedirect.com
E Rizk - The American journal of medicine, 1992 - Elsevier
… In this analysis, 103 patients treated with lomefloxacin plus theophylline were compared with 150 patients who received lomefloxacin without concurrent theophylline. A similar …
Number of citations: 28 www.sciencedirect.com
RI Al-Wabli - Profiles of Drug Substances, Excipients and Related …, 2017 - Elsevier
… The aqueous solubility of lomefloxacin was determined as a … The aqueous solubility of lomefloxacin mesylate at 25C and … The complexation of lomefloxacin with five metal ions (Al 3 + , …
Number of citations: 6 www.sciencedirect.com
ST Chambers, BA Peddie, RA Robson… - Journal of …, 1991 - academic.oup.com
… The model simulated, in Mueller-Hinton broth, the profile of plasma lomefloxacin … of lomefloxacin concentration profiles achievable by oral dosing. The first dose of lomefloxacin was …
Number of citations: 17 academic.oup.com

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